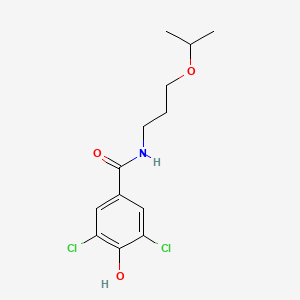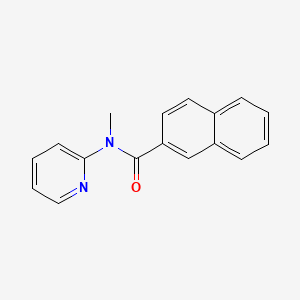
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, also known as DCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is not fully understood, but it is believed to act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, and potential neuroprotective effects. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising compound for cancer research. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide also has potential applications in neurology and immunology research. However, one limitation of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is its potential toxicity, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research related to 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, including further studies on its mechanism of action, potential applications in treating neurodegenerative diseases, and its safety and efficacy in humans. Other potential future directions include exploring the use of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in combination with other compounds for enhanced therapeutic effects and developing novel synthesis methods for 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide and related compounds. Overall, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in various scientific research fields and has the potential to be a valuable tool for researchers in the future.
合成法
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3-(bromomethyl)propylamine, followed by the reaction with 2-propanol and sodium hydroxide to yield the final product. Other methods of synthesis have been explored, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
科学的研究の応用
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to modulate the immune response and has potential applications in treating autoimmune diseases.
特性
IUPAC Name |
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-8(2)19-5-3-4-16-13(18)9-6-10(14)12(17)11(15)7-9/h6-8,17H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQIXMYISVIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)



![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)